Ethyl 2-chloro-3-oxopropanoate Ethyl 2-chloro-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 33142-21-1
VCID: VC20751925
InChI: InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3-4H,2H2,1H3
SMILES: CCOC(=O)C(C=O)Cl
Molecular Formula: C5H7ClO3
Molecular Weight: 150.56 g/mol

Ethyl 2-chloro-3-oxopropanoate

CAS No.: 33142-21-1

Cat. No.: VC20751925

Molecular Formula: C5H7ClO3

Molecular Weight: 150.56 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chloro-3-oxopropanoate - 33142-21-1

CAS No. 33142-21-1
Molecular Formula C5H7ClO3
Molecular Weight 150.56 g/mol
IUPAC Name ethyl 2-chloro-3-oxopropanoate
Standard InChI InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3-4H,2H2,1H3
Standard InChI Key DWXKSCKBUSAOKS-UHFFFAOYSA-N
SMILES CCOC(=O)C(C=O)Cl
Canonical SMILES CCOC(=O)C(C=O)Cl

Ethyl 2-chloro-3-oxopropanoate, also known as ethyl 2-chloro-3-oxopropionate, is a versatile organic compound with the chemical formula C5H7ClO3 and a molecular weight of 150.56 g/mol . This compound is widely used in various fields, including organic synthesis, peptide synthesis, and as a precursor for herbicides.

Synthesis Methods

Ethyl 2-chloro-3-oxopropanoate can be synthesized through several methods:

  • Reaction with Phosphorus Pentachloride: A common method involves reacting ethyl acetoacetate with phosphorus pentachloride. This reaction is straightforward and yields the desired compound efficiently.

  • Use of Ethyl Chloroacetate and Ethyl Formate: Another method involves using ethyl chloroacetate and ethyl formate in the presence of sodium ethoxide. This approach highlights the versatility of ethyl 2-chloro-3-oxopropanoate in synthetic routes.

Applications

Ethyl 2-chloro-3-oxopropanoate has diverse applications across multiple fields:

Herbicide Development

Derivatives of ethyl 2-chloro-3-oxopropanoate have been explored for their herbicidal properties. These compounds show selective post-emergent herbicidal activity by interfering with metabolic pathways in plants.

Organic Synthesis

Ethyl 2-chloro-3-oxopropanoate derivatives are used to create cyclopropane ester derivatives. They react with various nucleophiles, leading to high yields of the desired products, making them valuable building blocks in synthetic chemistry.

Peptide Synthesis

A modified Yamaguchi reagent based on ethyl 2-chloro-3-oxopropanoate is used in peptide synthesis. This method avoids racemization and can be recycled, offering an alternative to traditional coupling reagents.

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